2-methylpentane-3-thiol
CAS No.: 1639-04-9
Cat. No.: VC21219027
Molecular Formula: C6H14S
Molecular Weight: 118.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1639-04-9 |
|---|---|
| Molecular Formula | C6H14S |
| Molecular Weight | 118.24 g/mol |
| IUPAC Name | 2-methylpentane-3-thiol |
| Standard InChI | InChI=1S/C6H14S/c1-4-6(7)5(2)3/h5-7H,4H2,1-3H3 |
| Standard InChI Key | NTRKGRUMBHBCAM-UHFFFAOYSA-N |
| SMILES | CCC(C(C)C)S |
| Canonical SMILES | CCC(C(C)C)S |
Introduction
2-Methylpentane-3-thiol (CAS 1639-04-9) is a branched-chain thiol with the molecular formula C₆H₁₄S. This organosulfur compound is characterized by a sulfhydryl (-SH) group attached to the third carbon of a pentane chain, with a methyl substituent at the second carbon. It occurs naturally in Allium cepa (onion) and has potential applications in flavor chemistry due to its structural similarity to other sulfur-containing aroma compounds .
Natural Occurrence and Biosynthesis
This compound has been identified in the essential oil of Allium cepa . While its exact biosynthetic pathway remains uncharacterized, it likely originates from cysteine-derived intermediates common in Allium species. Thiols in onions typically form via enzymatic breakdown of S-alk(en)yl cysteine sulfoxides during tissue damage.
Research Applications and Biological Significance
Flavor and Fragrance Chemistry
Thiols with similar structures (e.g., 3-mercapto-2-methylpentan-1-ol) are known contributors to meaty, roasted aromas in cooked foods. While direct studies on 2-methylpentane-3-thiol are lacking, its structural features suggest potential utility in flavor formulations requiring sulfurous notes.
| Compound | MIC against E. coli (µg/mL) |
|---|---|
| 2-Methylpentane-2-thiol | 85–120 [Excluded source] |
| 2-Methylpentane-3-thiol | Not tested |
Note: Data for 2-methylpentane-3-thiol itself are unavailable in peer-reviewed literature.
Research Gaps and Future Directions
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Odor Threshold Determination: Quantitative analysis of its contribution to food aromas.
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Synthetic Pathways: Development of efficient routes for laboratory-scale production.
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Biological Activity Screening: Systematic evaluation of antimicrobial and antioxidant properties.
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